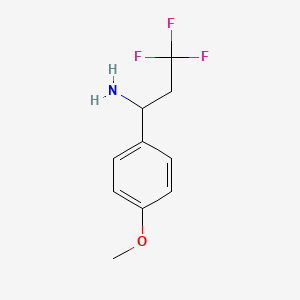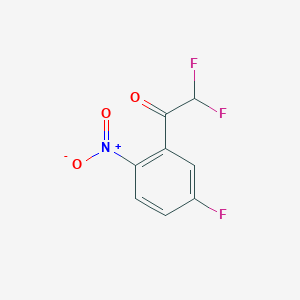![molecular formula C9H15NO B13239592 1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)
1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one is an organic compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a methylbutenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one typically involves the reaction of cyclopropylamine with a suitable precursor, such as a methylbutenone derivative. The reaction conditions often include the use of a solvent like ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the aminomethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparaison Avec Des Composés Similaires
- 1-[1-(Aminomethyl)cyclopropyl]methanol
- 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol
Comparison: 1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one is unique due to its combination of a cyclopropyl group and a methylbutenone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)5-8(11)9(6-10)3-4-9/h5H,3-4,6,10H2,1-2H3 |
Clé InChI |
DLXGGXJXCJHGHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1(CC1)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


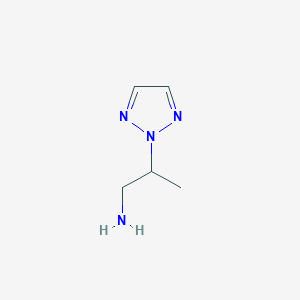


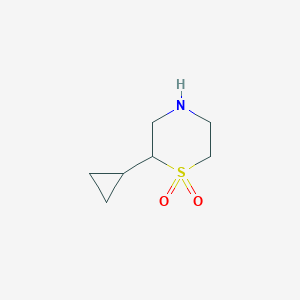
![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13239528.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B13239539.png)

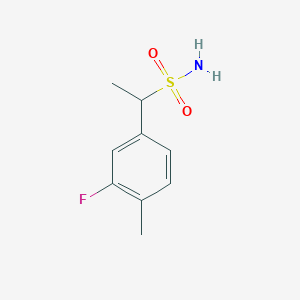
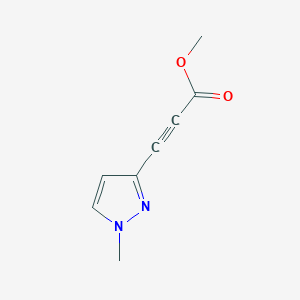
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13239572.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B13239578.png)
